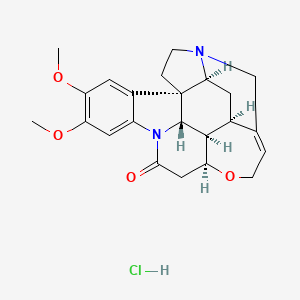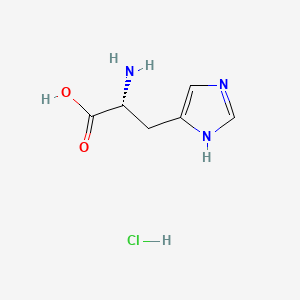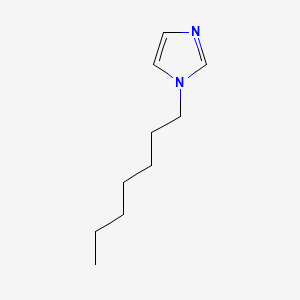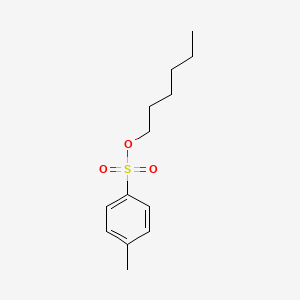
Hexyl 4-méthylbenzènesulfonate
Vue d'ensemble
Description
Hexyl 4-methylbenzenesulfonate, also known as hexyl p-toluenesulfonate, is an organic compound with the molecular formula C13H20O3S. It is an ester derived from benzenesulfonic acid and hexanol. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions .
Applications De Recherche Scientifique
Hexyl 4-methylbenzenesulfonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Biological Studies: It serves as a model compound in studies of ester hydrolysis and enzyme-catalyzed reactions.
Industrial Applications: It is used in the production of surfactants, detergents, and other specialty chemicals.
Mécanisme D'action
Hexyl 4-methylbenzenesulfonate, also known as Hexyl p-Toluenesulfonate, is a chemical compound with the molecular formula C13H20O3S . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Mode of Action
It has been suggested that the compound may have potential therapeutic applications in the treatment of prostate cancer . The compound’s interaction with its targets and the resulting changes are still under investigation.
Result of Action
Preliminary studies suggest that the compound may have potential anti-cancer effects .
Analyse Biochimique
Biochemical Properties
Hexyl 4-methylbenzenesulfonate is utilized in the pharmaceutical industry primarily as an intermediate in the synthesis of more complex compounds. Its sulfonate group can act as a leaving group in substitution reactions, making it valuable in the production of various drugs. For instance, it has been mentioned in the context of synthesizing positional isomers of lapatinib, a drug used in cancer therapy.
Molecular Mechanism
It serves as a reagent for introducing hexyl groups into molecular structures. It’s particularly important for the synthesis of alkylidenecyclopropanes, which are precursors to a wide range of alicyclic systems used in higher-order carbocyclization and cycloisomerization reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hexyl 4-methylbenzenesulfonate can be synthesized through the esterification of 4-methylbenzenesulfonic acid with hexanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In an industrial setting, the production of hexyl 4-methylbenzenesulfonate follows a similar esterification process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and efficient separation techniques, such as distillation, ensures the production of high-quality hexyl 4-methylbenzenesulfonate .
Analyse Des Réactions Chimiques
Types of Reactions: Hexyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-methylbenzenesulfonic acid and hexanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Hydrolysis: Acidic hydrolysis involves the use of dilute hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products Formed:
Substitution Reactions: Depending on the nucleophile used, products can include hexyl derivatives of the nucleophile.
Hydrolysis: The major products are 4-methylbenzenesulfonic acid and hexanol.
Comparaison Avec Des Composés Similaires
Hexyl 4-methylbenzenesulfonate can be compared with other sulfonate esters, such as:
- Methyl 4-methylbenzenesulfonate
- Ethyl 4-methylbenzenesulfonate
- Butyl 4-methylbenzenesulfonate
Uniqueness: The uniqueness of hexyl 4-methylbenzenesulfonate lies in its longer alkyl chain, which can influence its solubility, reactivity, and applications in various chemical processes. Compared to shorter-chain sulfonate esters, hexyl 4-methylbenzenesulfonate may exhibit different physical properties and reactivity patterns .
Propriétés
IUPAC Name |
hexyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O3S/c1-3-4-5-6-11-16-17(14,15)13-9-7-12(2)8-10-13/h7-10H,3-6,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVQOVYWBHRSGJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOS(=O)(=O)C1=CC=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10277625 | |
| Record name | Hexyl p-Toluenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10277625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3839-35-8 | |
| Record name | 3839-35-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3219 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexyl p-Toluenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10277625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying hexyl p-toluenesulfonate in organic chemistry research?
A: Hexyl p-toluenesulfonate serves as a valuable tool in understanding reaction mechanisms and carbocation chemistry. For instance, the research paper "Reactions of the classical 3-bicyclo[3.1.0]hexyl cation. Preparation and acetolysis of the endo and exo-2-bicyclo[3.1.0]hexyl p-toluenesulfonates" [] investigates the behavior of a specific type of carbocation (3-bicyclo[3.1.0]hexyl cation) generated from its precursor, 2-bicyclo[3.1.0]hexyl p-toluenesulfonate. By studying how this compound reacts under specific conditions (acetolysis), researchers gain insights into the stability and reactivity of this carbocation, contributing to our knowledge of organic reaction pathways.
Q2: Can you provide an example of a synthetic challenge addressed in the provided research and its relevance to hexyl p-toluenesulfonate?
A: The paper "The synthesis and solvolytic investigations of 2-hexanone-5-(p-N-methylpyridinium) ether and n-hexyl-p-carboxybenzenesulfonate" [] highlights the difficulties encountered while attempting to synthesize n-hexyl-p-carboxybenzenesulfonate, a compound structurally related to hexyl p-toluenesulfonate. The initial approach, involving direct esterification of p-carboxybenzenesulfonyl chloride with n-hexanol, proved unsuccessful. This emphasizes the importance of carefully considering the reactivity and steric hindrance of reactants when designing a synthetic route for molecules containing the hexyl p-toluenesulfonate backbone.
Q3: How does the study of n-hexyl-p-carboxybenzenesulfonate's stability contribute to understanding hexyl p-toluenesulfonate?
A: In the same study [], researchers successfully synthesized n-hexyl-p-carboxybenzenesulfonate through an alternative route: oxidation of n-hexyl-p-toluenesulfonate. They discovered that this compound exhibited a half-life of approximately 14 hours when reacted with 1 N aqueous NaOD at room temperature. This finding provides valuable information about the stability of the sulfonate ester group under basic conditions, which can be extrapolated to understand the reactivity and potential applications of hexyl p-toluenesulfonate and related compounds.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

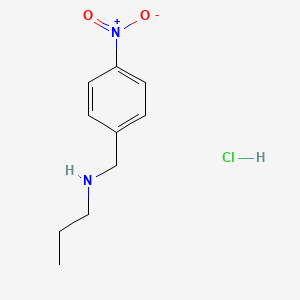

![4-[(4-Amino-5-methoxy-2-methylphenyl)azo]benzenesulfonic acid](/img/structure/B1330022.png)

![PERFLUORO[2,5-DIMETHYL-2-(FLUOROCARBONYL)-4-OXO-1,3-DIOXOLANE]](/img/structure/B1330025.png)

